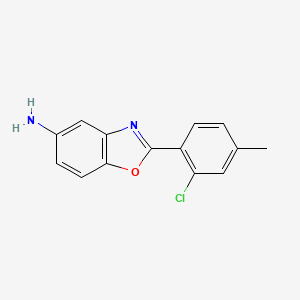

![molecular formula C22H14F3N3OS B2632682 2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-15-2](/img/structure/B2632682.png)

2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

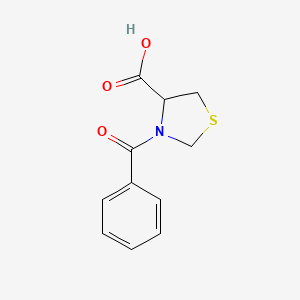

The compound “2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of ongoing research . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .Molecular Structure Analysis

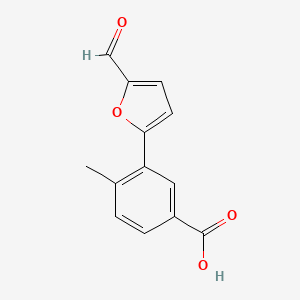

The molecular formula of the compound is C22H14F3N3OS. The molecular weight is 425.43. The structure of quinazolines includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and depend on the substituents present on the cyclic compounds . For instance, phenyltriazole and 2-amioquinazoline hybrids have been found to be active against certain human cancer cell lines .Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : A series of derivatives were synthesized and tested for their antimicrobial activity against selective gram-positive and gram-negative bacteria. Compounds displayed significant antimicrobial efficacy, highlighting their potential as antimicrobial agents (Alagarsamy et al., 2016).

Antituberculosis and Cytotoxicity

- Antituberculosis and Cytotoxic Studies : Derivatives showed notable in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxic effects against mouse fibroblast cell lines, suggesting potential for tuberculosis treatment without significant toxicity (Selvam Chitra et al., 2011).

Anticancer Activities

- Synthesis and Evaluation for Anticancer Activity : Novel derivatives were synthesized and evaluated for their antitumor activity against various human tumor cell lines. Some compounds showed significant anticancer activity, even surpassing reference drugs in efficacy, highlighting their potential as anticancer agents (Y. A. El-Badry et al., 2020).

Anti-inflammatory Activities

- Evaluation of Anti-inflammatory Activities : Fluorine-substituted derivatives were synthesized and tested for their anti-inflammatory activity. The compounds displayed potential inhibitory effects on inflammation-related secretions, suggesting their application as anti-inflammatory agents (Yue Sun et al., 2019).

Diuretic Agents

- Exploration as Diuretic Agents : Some derivatives containing a quinazolin-4(3H)-one moiety were prepared and evaluated for their diuretic activity. The study showed that certain compounds exhibited significant diuretic effects, indicating their potential as diuretic agents (A. R. Maarouf et al., 2004).

Antiviral Activities

- Antiviral Activity against Respiratory and Biodefense Viruses : Novel derivatives were synthesized and evaluated for their antiviral activity against various respiratory and biodefense viruses. The study highlighted compounds with promising antiviral properties, suggesting potential applications in combating viral infections (P. Selvam et al., 2007).

Mechanism of Action

- The primary target of this compound is crucial for its biological effects. Unfortunately, specific information about the exact target for this compound is not readily available in the literature. However, quinazoline derivatives are known to interact with various cellular proteins, including kinases and receptors .

- The downstream effects of this compound depend on the specific pathways it influences. Quinazolines have been associated with cell cycle regulation, apoptosis, and angiogenesis inhibition . However, without specific data on this compound, we cannot provide detailed information.

Target of Action

Biochemical Pathways

Future Directions

properties

IUPAC Name |

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKWOWXQZRWDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)F)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)